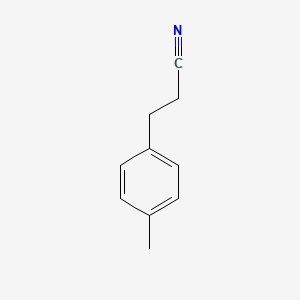

4-Methyl-benzenepropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-benzenepropanenitrile can be achieved through various methods. One common approach involves the reaction of 4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 4-methylcinnamaldehyde followed by the addition of hydrogen cyanide. This method is advantageous due to its high yield and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-benzenepropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are often used.

Major Products Formed

Oxidation: this compound can be oxidized to 4-methylbenzoic acid.

Reduction: Reduction yields 4-methylbenzylamine.

Substitution: Electrophilic substitution can produce various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-benzenepropanenitrile has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-benzenepropanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

4-Bromobenzonitrile: Similar in structure but with a bromine atom instead of a methyl group.

4-Methylbenzonitrile: Lacks the propyl chain present in 4-Methyl-benzenepropanenitrile.

Uniqueness

This compound is unique due to the presence of both a nitrile group and a methyl-substituted propyl chain, which imparts distinct chemical and physical properties compared to its analogs .

Biological Activity

4-Methyl-benzenepropanenitrile, also known as p-tolylpropanenitrile, is a compound with notable biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound has the chemical formula C10H11N and features a nitrile group attached to a propyl chain with a methyl-substituted benzene ring. The synthesis of this compound can be achieved through various methods:

- Nucleophilic Substitution : Reacting 4-methylbenzyl chloride with sodium cyanide in a solvent like dimethyl sulfoxide (DMSO) under reflux conditions.

- Catalytic Hydrogenation : In industrial settings, it may be produced by hydrogenating 4-methylcinnamaldehyde followed by the addition of hydrogen cyanide, which offers high yield and scalability .

Antimicrobial Properties

Recent studies have highlighted the antibacterial and antifungal properties of this compound. Research involving Schiff base complexes derived from this compound demonstrated significant activity against various bacterial strains and fungi. For instance, certain synthesized complexes exhibited effective antibacterial action against Staphylococcus aureus and antifungal activity against Candida albicans .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that derivatives of this compound can inhibit inflammatory pathways, potentially making them candidates for treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific biomolecular targets. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring may undergo electrophilic substitution. These interactions can modulate various biochemical pathways, influencing cellular processes such as inflammation and microbial resistance .

Research Findings and Case Studies

A comprehensive analysis of various studies reveals the following key findings regarding the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antibacterial activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values in the low micromolar range. |

| Study B | Antifungal activity | Showed effectiveness against C. albicans, with a reduction in growth observed at concentrations of 50 µg/mL. |

| Study C | Anti-inflammatory effects | Inhibited TNF-alpha production in macrophages, suggesting potential for treating inflammatory diseases. |

Properties

IUPAC Name |

3-(4-methylphenyl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQVGHJINHFPLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.